Dronedarone Hydrochlorid

Übersicht

Beschreibung

Dronedarone hydrochloride is a class III antiarrhythmic agent used primarily to manage atrial fibrillation and atrial flutter. It is designed to restore normal sinus rhythm in patients with paroxysmal or persistent atrial fibrillation. Unlike its predecessor amiodarone, dronedarone hydrochloride does not contain iodine, which reduces the risk of thyroid and pulmonary toxicities .

Wissenschaftliche Forschungsanwendungen

Dronedarone Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung in der Untersuchung von Antiarrhythmika und ihrer Synthese verwendet.

Medizin: Wird in erster Linie zur Behandlung von Vorhofflimmern und Vorhofflattern eingesetzt.

Industrie: Eingesetzt in der Entwicklung von pharmazeutischen Formulierungen und Arzneistoffabgabesystemen.

5. Wirkmechanismus

This compound wirkt als Multikanalblocker und hemmt Natrium-, Kalium- und Kalziumionenkanäle sowie β-adrenerge Rezeptoren . Diese Multikanalblockaktivität trägt dazu bei, den Rhythmus und die Frequenz des Herzens bei Patienten mit Vorhofflimmern zu kontrollieren. Die Struktur der Verbindung, der Jodmoleküle fehlen, reduziert das Risiko von Schilddrüsen- und Lungentoxizität, die mit Amiodaron verbunden sind .

Vergleich mit Amiodaron:

Sicherheit: Dronedarone hat weniger Nebenwirkungen, insbesondere in Bezug auf Schilddrüsen- und Lungentoxizität.

Pharmakokinetik: Dronedarone hat eine kürzere Halbwertszeit und eine geringere Gewebsakkumulation im Vergleich zu Amiodaron.

Ähnliche Verbindungen:

This compound zeichnet sich durch sein verbessertes Sicherheitsprofil und das geringere Risiko langfristiger Toxizität aus, was es zu einer wertvollen Option für Patienten macht, die Amiodaron nicht vertragen.

Wirkmechanismus

Mode of Action

Dronedarone hydrochloride interacts with its targets by inhibiting the sodium and potassium channels, which results in the prolongation of the action potential and refractory period in myocardial tissue . It also decreases AV conduction and sinus node function through the inhibition of calcium channels and β1-receptor blocking activity . This multichannel blocking action helps control rhythm and rate in atrial fibrillation .

Biochemical Pathways

Dronedarone hydrochloride affects multiple biochemical pathways. It prolongs the action potential and refractory period in myocardial tissue without reverse-use dependent effects . It also decreases AV conduction and sinus node function . Furthermore, it vasodilates coronary arteries through activation of the nitric oxide pathway .

Pharmacokinetics

Dronedarone hydrochloride is well absorbed after oral administration with a bioavailability of about 15% . Its absorption increases 2- to 3-fold when taken with food . The primary metabolic clearance pathway for dronedarone is via the hepatic enzyme system, primarily cytochrome P450 3A4 (CYP3A4) . The half-life of dronedarone is 13 to 19 hours . About 84% of the administered dose is excreted in feces and 6% is excreted in urine, mainly as metabolites .

Result of Action

The molecular and cellular effects of dronedarone hydrochloride’s action include the restoration of normal sinus rhythm in patients with paroxysmal or persistent atrial fibrillation . It reduces the risk of hospitalization in these patients . It is also associated with rare cases of severe liver damage, including liver failure .

Action Environment

The action, efficacy, and stability of dronedarone hydrochloride can be influenced by environmental factors. For instance, its absorption increases when taken with food . Also, comedication with digoxin may increase the mortality rates in patients with permanent atrial fibrillation, considering the dronedarone–digoxin pharmacokinetic interaction .

Biochemische Analyse

Biochemical Properties

Dronedarone Hydrochloride inhibits the potassium currents, including IK(Ach), IKur, IKr, IKs . It interacts with various enzymes and proteins, exerting its effects through these interactions .

Cellular Effects

Dronedarone Hydrochloride influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its effects on various types of cells and cellular processes are significant, particularly in the context of cardiovascular health .

Molecular Mechanism

At the molecular level, Dronedarone Hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is complex and involves multiple biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dronedarone Hydrochloride change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .

Dosage Effects in Animal Models

The effects of Dronedarone Hydrochloride vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Dronedarone Hydrochloride is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Dronedarone Hydrochloride is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of Dronedarone Hydrochloride and its effects on activity or function are significant. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Dronedarone Hydrochlorid umfasst mehrere wichtige Schritte. Ein Verfahren beginnt mit 2-n-Butyl-5-Nitrobenzofuran, das eine Reihe von Reaktionen durchläuft, darunter Aroylierung, Demethylierung, O-Alkylierung, katalytische Übertragungshydrierung und Mesylierung . Ein anderes Verfahren verwendet 1,4-Cyclohexandion als Ausgangsmaterial, das Halogenierung, Kondensation, Cyclisierung, Hydrolyse und Acylierung durchläuft, um das Endprodukt zu bilden .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound umfasst in der Regel die Herstellung von Zwischenprodukten, gefolgt von ihrer Reinigung und Umwandlung in das Endprodukt. Der Prozess umfasst Schritte wie Auflösen in Ethanol, Trocknen, Sieben, Granulieren und Tablettieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dronedarone Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Katalytische Übertragungshydrierung wird in seiner Synthese verwendet.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Palladium auf Kohle (Pd/C) für die Hydrierung.

Lösungsmittel: Ethanol, 2-Methyltetrahydrofuran.

Hauptprodukte, die gebildet werden: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Zwischenprodukte wie 2-n-Butyl-5-Nitrobenzofuran und N-(2-Butyl-3-(4-(3-Chloropropoxy)benzoyl)benzofuran-5-yl)-methansulfonamid .

Vergleich Mit ähnlichen Verbindungen

Amiodarone: A class III antiarrhythmic agent with a longer half-life and higher risk of organ toxicities.

Dronedarone hydrochloride stands out due to its improved safety profile and reduced risk of long-term toxicities, making it a valuable option for patients who cannot tolerate amiodarone.

Eigenschaften

IUPAC Name |

N-[2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44N2O5S.ClH/c1-5-8-12-29-30(27-23-25(32-39(4,35)36)15-18-28(27)38-29)31(34)24-13-16-26(17-14-24)37-22-11-21-33(19-9-6-2)20-10-7-3;/h13-18,23,32H,5-12,19-22H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKVCQXJYURSIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H45ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30161779 | |

| Record name | Dronedarone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141625-93-6 | |

| Record name | Dronedarone hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141625936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dronedarone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)benzofuran-5-yl)methanesulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DRONEDARONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA36DV299Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

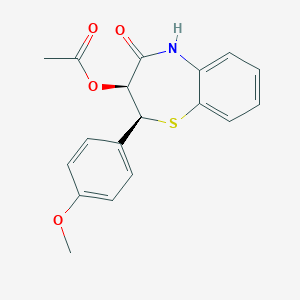

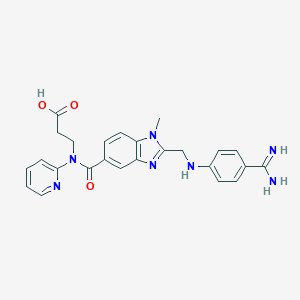

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate](/img/structure/B194482.png)

![(2S,3S,4S,5R,6S)-6-[2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B194485.png)

![Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride](/img/structure/B194505.png)

![13,14-(1,3-Butadiene-1,4-diyl)-[9,10-(1,3-butadiene-1,4-diyl)-[5,6-(1,3-butadiene-1,4-diyl)-[1,2-(1,3-butadiene-1,4-diyl)-4,8,12,16-tetraoxacyclohexadecane-1,5,9,13-tetraene-3,7,11,15-tetraone]]]](/img/structure/B194521.png)